
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne
Overview
Description
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: is an organic compound with the molecular formula C14H24B2O4. It is a derivative of ethyne (acetylene) where both hydrogen atoms are replaced by 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups. This compound is known for its stability and utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
Scientific Research Applications
Chemistry: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of polymers and materials with specific electronic properties.
Biology and Medicine: The compound is used in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: In the industrial sector, it is used in the production of advanced materials, including semiconductors and OLEDs (organic light-emitting diodes).
Mechanism of Action
Target of Action
Similar compounds are known to be used in the suzuki-miyaura cross-coupling reaction .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . This involves the addition of a boron atom to a molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
It’s known that borylated compounds can participate in various chemical reactions, including the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bonding process widely used in organic synthesis .
Result of Action
The ability of the compound to undergo borylation and participate in cross-coupling reactions suggests it could be used to synthesize a wide variety of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored at room temperature and in a dry place to prevent decomposition . Furthermore, the compound’s reactivity may be affected by the presence of certain catalysts, such as palladium, which is commonly used in Suzuki-Miyaura reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne can be synthesized through the reaction of acetylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
HC≡CH+2B(OR)2→B(OR)2-C≡C-B(OR)2
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes.
Oxidation and Reduction: It can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Hydroboration Reagents: Such as diborane or borane complexes.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds.
Hydroboration Products: Formation of organoboranes.
Oxidation Products: Formation of boronic acids.
Comparison with Similar Compounds
- 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness: 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne is unique due to its ethyne backbone, which provides rigidity and a linear structure. This makes it particularly useful in the synthesis of linear polymers and materials with specific electronic properties. Its stability and reactivity also make it a versatile reagent in various organic synthesis applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABDBLONUBCKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CB2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


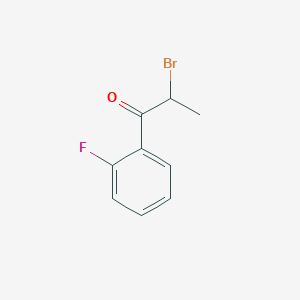

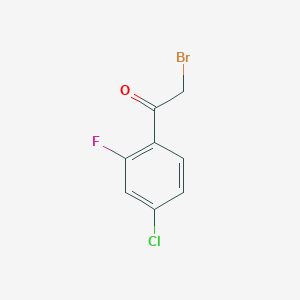

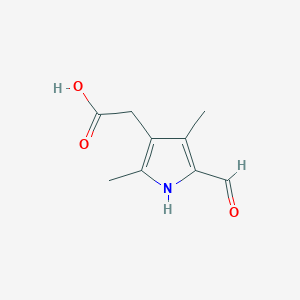

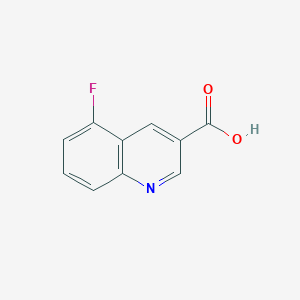

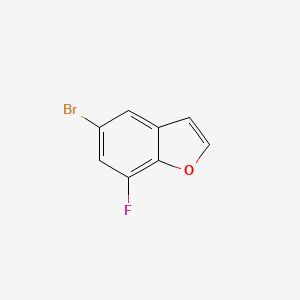
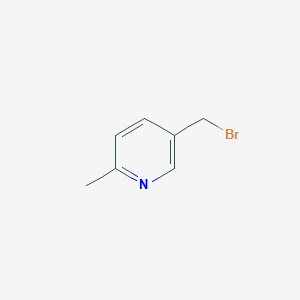

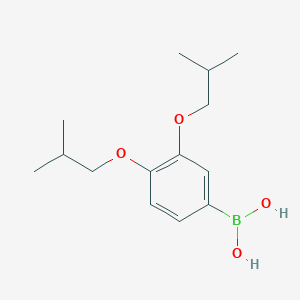
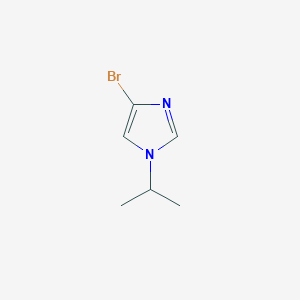
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
